molecular formula C17H14ClN3O4 B11538529 Ethyl 6'-amino-5-chloro-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Ethyl 6'-amino-5-chloro-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Cat. No.: B11538529
M. Wt: 359.8 g/mol
InChI Key: MNKKRVUGBDBFAN-UHFFFAOYSA-N
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Description

Ethyl 6’-amino-5-chloro-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a pyran ring, making it a spiro[indole-pyran] derivative. The presence of various functional groups such as amino, chloro, cyano, and carboxylate adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of ethyl 6’-amino-5-chloro-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . This reaction proceeds through a series of condensation and cyclization steps to form the spiro compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 6’-amino-5-chloro-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate undergoes various types of chemical reactions due to its multiple functional groups:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and cyano groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Cyclization: The compound can undergo further cyclization reactions to form more complex spiro derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6’-amino-5-chloro-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure and functional groups make it a candidate for studying biological interactions and mechanisms.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: It is used in the synthesis of fine chemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism by which ethyl 6’-amino-5-chloro-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors due to its diverse functional groups. For example, the amino and cyano groups can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 6’-amino-5-chloro-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate can be compared with other similar spiro compounds such as:

These compounds share structural similarities but differ in the specific functional groups and ring systems. The unique combination of functional groups in ethyl 6’-amino-5-chloro-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14ClN3O4

Molecular Weight

359.8 g/mol

IUPAC Name

ethyl 6'-amino-5-chloro-5'-cyano-2'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C17H14ClN3O4/c1-3-24-15(22)13-8(2)25-14(20)11(7-19)17(13)10-6-9(18)4-5-12(10)21-16(17)23/h4-6H,3,20H2,1-2H3,(H,21,23)

InChI Key

MNKKRVUGBDBFAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=C(C=CC(=C3)Cl)NC2=O)C#N)N)C

Origin of Product

United States

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